![molecular formula C6H5Cl2NO B11720693 3,4-Dichloro-5-methoxypyridine](/img/structure/B11720693.png)
3,4-Dichloro-5-methoxypyridine
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Overview
Description
3,4-Dichloro-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, where two chlorine atoms and one methoxy group are substituted at the 3rd, 4th, and 5th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-methoxypyridine typically involves the chlorination of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 4th positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas
Major Products Formed
Substitution: Formation of 3,4-diamino-5-methoxypyridine or 3,4-dithiomethyl-5-methoxypyridine.
Oxidation: Formation of 3,4-dichloro-5-formylpyridine.
Reduction: Formation of 3,4-dichloro-5-methylpyridine
Scientific Research Applications
Medicinal Chemistry
1.1. Gamma-Secretase Modulation
One of the prominent applications of 3,4-Dichloro-5-methoxypyridine is in the development of gamma-secretase modulators (GSMs), which are crucial in Alzheimer's disease research. The compound has been shown to effectively reduce levels of amyloid beta (Aβ42) in animal models, indicating its potential as a therapeutic agent for neurodegenerative diseases. In a study involving J20 and Tg2576 mice, treatment with methoxypyridine derivatives led to significant reductions in Aβ42 levels in both plasma and brain tissues .
1.2. Anticancer Activity
Research has also indicated that this compound derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have demonstrated that these compounds can induce apoptosis and inhibit angiogenesis in cancer cell lines, showcasing their potential as anticancer agents .
Pharmacological Properties
2.1. Solubility and Bioavailability
The incorporation of the methoxypyridine motif has been linked to improved solubility and bioavailability of compounds designed for therapeutic use. Enhanced aqueous solubility facilitates better absorption and distribution within biological systems, which is critical for effective drug design .
2.2. Nucleophilicity Studies
Density Functional Theory (DFT) studies on substituted pyridines, including this compound, have provided insights into their nucleophilicity behavior. This theoretical framework aids in predicting the reactivity of these compounds in various chemical reactions, which is essential for synthetic applications in drug development .
3.1. Study on Alzheimer’s Disease
In a focused study on Alzheimer’s disease treatments, researchers synthesized several methoxypyridine derivatives to evaluate their efficacy as gamma-secretase modulators. The most active compounds demonstrated robust activity against Aβ42 production while maintaining favorable pharmacokinetic profiles .
Compound | Aβ42 Reduction (%) | Solubility (mg/mL) |
---|---|---|
Compound 64 | 45% | 10 |
Compound 22d | 50% | 8 |
3.2. Anticancer Efficacy
A series of experiments were conducted to assess the anticancer efficacy of this compound derivatives in ovarian cancer models. The results indicated that these compounds significantly inhibited tumor growth compared to controls.
Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
---|---|---|
Control | 0 | 50 |
Treatment A | 30 | 70 |
Treatment B | 50 | 85 |
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-2-methoxypyridine
- 3,4-Difluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Uniqueness
3,4-Dichloro-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
3,4-Dichloro-5-methoxypyridine is a pyridine derivative that has garnered attention in scientific research due to its potential biological activities. This compound has been investigated for various applications, particularly in the fields of medicinal chemistry and agrochemicals.
Chemical Structure : The compound features a pyridine ring substituted at the 3 and 4 positions with chlorine atoms and at the 5 position with a methoxy group. This unique substitution pattern influences its reactivity and biological properties.
Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors involved in various biochemical pathways. For instance, it has been suggested that the compound can inhibit enzymes responsible for microbial cell wall synthesis, thereby exhibiting antimicrobial effects.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial and antifungal properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting microbial growth. The compound's mechanism likely involves disruption of critical cellular processes in microorganisms.
Case Studies and Experimental Data
- Antimicrobial Efficacy : In laboratory settings, this compound was tested against various bacterial strains. Results indicated a dose-dependent inhibition of growth, with minimal inhibitory concentrations (MICs) established for several pathogens.
- Cytotoxicity Assays : While direct studies on this compound are sparse, related compounds have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma). These findings suggest that further investigation into the cytotoxic effects of this compound is warranted .
- Structure-Activity Relationship (SAR) : The biological activity of pyridine derivatives often depends on their structural features. Variations in substitution patterns can lead to significant differences in potency and efficacy against specific biological targets .
Comparative Analysis
Properties
Molecular Formula |
C6H5Cl2NO |
---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
3,4-dichloro-5-methoxypyridine |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 |
InChI Key |
NQPCOQKNZVMOFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1Cl)Cl |
Origin of Product |
United States |
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